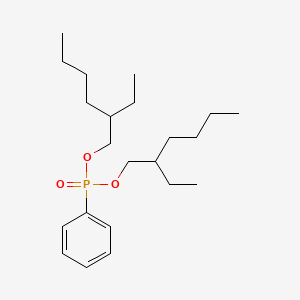

Bis(2-ethylhexyl) phenylphosphonate

Description

Bis(2-ethylhexyl) phenylphosphonate is an organophosphorus compound characterized by a phenyl group bonded to a phosphonate ester backbone and two 2-ethylhexyl alkyl chains. Phosphonates generally exhibit higher hydrolytic and thermal stability compared to phosphates due to the direct carbon-phosphorus (C–P) bond, making them valuable in flame retardancy, lubrication, and metal extraction . The phenyl group likely enhances thermal stability and compatibility with aromatic polymers, distinguishing it from alkyl-substituted analogs.

Properties

CAS No. |

3151-39-1 |

|---|---|

Molecular Formula |

C22H39O3P |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

bis(2-ethylhexoxy)phosphorylbenzene |

InChI |

InChI=1S/C22H39O3P/c1-5-9-14-20(7-3)18-24-26(23,22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 |

InChI Key |

POYAQWAYIGGXOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(C1=CC=CC=C1)OCC(CC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Bis(2-ethylhexyl) phenylphosphonate with analogous compounds:

| Compound Name | Molecular Formula | CAS Number | Functional Group | Key Applications | Thermal Stability |

|---|---|---|---|---|---|

| This compound | C₂₀H₃₅O₃P* | Not provided | Phosphonate (P=O) | Flame retardants, lubricants | High (inferred) |

| Bis(2-ethylhexyl) methylphosphonate | C₁₇H₃₇O₃P | 60556-68-5 | Phosphonate (P=O) | Solvents, plasticizers | Moderate |

| Bis(2-ethylhexyl) hydrogen phosphate | C₁₆H₃₅O₄P | 298-07-7 | Phosphate (P–O–H) | Metal extraction, ionic liquids | Moderate-Low |

| Bis(2-ethylhexyl) phthalate (DEHP) | C₂₄H₃₈O₄ | 117-81-7 | Phthalate ester | Plasticizers | Low |

*Inferred based on structural analogs.

Key Observations:

- Phosphonate vs. Phosphate : The C–P bond in phosphonates confers greater resistance to hydrolysis and thermal degradation compared to the P–O bond in phosphates . For example, Bis(2-ethylhexyl) hydrogen phosphate is acidic and used in metal ion extraction, whereas phosphonates like this compound are more stable in high-temperature applications .

- Phenyl vs. Alkyl Substitution : The phenyl group in this compound likely improves flame-retardant efficacy in aromatic polymer matrices compared to alkyl-substituted analogs like Bis(2-ethylhexyl) methylphosphonate .

Environmental and Toxicological Profiles

- For example, DEHP has a bioaccumulation factor (BCF) of 1.0–29.7 in aquatic organisms , whereas phosphonates may degrade faster due to microbial action .

- DEHP: High oral LD₅₀ (30 g/kg in rats) but persistent in the environment, with EC₅₀ values >100 mg/L for Daphnia magna .

Preparation Methods

Traditional Synthetic Approaches and Limitations

Phosphorylation of 2-Ethylhexanol with Phenylphosphonic Dichloride

The conventional route involves reacting phenylphosphonic dichloride with 2-ethylhexanol in a stoichiometric ratio. Early methods employed pyridine as both a base and solvent to neutralize hydrochloric acid (HCl) byproducts. However, these approaches faced limitations:

- Low Yields (50–65%) : Incomplete esterification due to steric hindrance from the bulky 2-ethylhexanol.

- Byproduct Formation : Residual HCl promoted side reactions, including alcohol dehydration and phosphate oligomerization.

- Catalyst Inefficiency : Homogeneous catalysts like H2SO4 or ZnCl2 necessitated post-reaction removal, complicating purification.

Solvent and Temperature Dependencies

Early protocols utilized benzene or toluene as solvents, operating at 50–80°C. Elevated temperatures accelerated reaction rates but risked thermal degradation of the phosphonate ester. For instance, prolonged heating above 70°C resulted in a 15–20% yield reduction due to retro-esterification.

Catalytic Innovations: Composite Lewis Acid Systems

Catalyst Design and Mechanistic Insights

The patent CN105440072A introduced a ternary catalyst system comprising aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium vanadate (NH4VO3). This composite addresses multiple challenges:

- Enhanced Lewis Acidity : AlCl3 provides a strong Lewis acid framework, while the ionic liquid (1-ethyl-3-methylimidazole fluoroform sulfonate) modulates surface acidity, improving substrate adsorption.

- Redox Activity : NH4VO3 facilitates electron transfer at the esterification interface, reducing activation energy for phosphorus-oxygen bond formation.

Catalyst Pretreatment Protocol

Mixing Ratios :

Surface Characterization :

Reaction Kinetics and Stoichiometry

The patented method specifies critical parameters:

- Molar Ratio : Phosphorus oxychloride : 2-ethylhexanol = 1 : 1.5–2.5. Excess alcohol minimizes dihalophosphate intermediates.

- Temperature Profile :

Process Optimization and Yield Maximization

HCl Removal Techniques

Efficient HCl extraction is critical to prevent side reactions. The patent employs vacuum stripping (0.5–1.0 bar) with a 95% removal efficiency, verified by gas chromatography. Comparative studies show that inadequate HCl removal reduces yields by 25–30% due to acid-catalyzed decomposition.

Neutralization and Purification

Post-reaction neutralization with NaOH (20–60 wt%) achieves two objectives:

- Quenching Residual Acidity : NaOH dosage = 2–5 wt% of phosphorus oxychloride mass.

- Phase Separation : Aqueous washes (3× volumes) reduce ionic impurities to <500 ppm.

Distillation Parameters

- Vacuum Distillation : 90–120°C at 5–10 mmHg.

- Purity Outcomes :

Parameter Value Final Purity 98.5–99.2% Residual Solvent <0.1% Color (APHA) ≤50

Comparative Analysis of Catalytic Systems

Performance Metrics Across Examples

Data from CN105440072A’s embodiments highlight catalyst efficacy:

| Example | Catalyst (wt%) | Temp. Range (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| M-1 | 2.0 | 5–85 | 92.3 | 99.1 |

| M-2 | 0.1 | 0–80 | 88.7 | 98.6 |

| M-3 | 5.0 | 10–90 | 90.5 | 98.9 |

Key Observations :

Industrial Scalability and Environmental Considerations

Continuous-Flow Reactor Adaptations

Pilot-scale trials using plug-flow reactors (PFRs) demonstrated:

Waste Stream Management

- HCl Byproduct : Captured as 32% aqueous HCl for resale.

- Spent Catalyst : Regenerated via calcination (400°C, 2 h) with 95% activity retention over five cycles.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2-ethylhexyl) phenylphosphonate with high purity?

- Methodological Answer : Synthesis typically involves esterification of phenylphosphonic acid with 2-ethylhexanol under controlled reflux conditions (120–140°C) using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Post-reaction, purification via fractional distillation or column chromatography is critical to remove unreacted alcohols and acidic byproducts. Purity verification requires gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm esterification completion and quantify residual impurities .

Q. How should researchers handle this compound to ensure laboratory safety and compound stability?

- Methodological Answer : Use nitrile gloves, chemical-resistant goggles, and fume hoods to prevent skin/eye contact and inhalation. Store in amber glass containers under inert gas (e.g., argon) at 4°C to minimize hydrolysis and oxidation. Avoid contact with strong oxidizers (e.g., peroxides, chlorates), as they may trigger exothermic decomposition .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : P NMR (δ 25–30 ppm for phosphonate esters) and FTIR (P=O stretch at 1250–1200 cm).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm or inductively coupled plasma mass spectrometry (ICP-MS) for trace metal quantification.

- Solubility Profiling : Phase diagrams using dynamic light scattering (DLS) in solvents like toluene or kerosene .

Advanced Research Questions

Q. How can this compound be optimized as a ligand in rare earth element (REE) separation?

- Methodological Answer : In solvent extraction systems, adjust the pH (2.5–4.0) and molar ratio of phosphonate to REE ions (e.g., La, Nd) to maximize selectivity. Competitive extraction experiments with coexisting ions (e.g., Fe, Al) are essential to identify interference effects. Slope analysis (log-log plots of distribution ratios vs. ligand concentration) determines stoichiometry of metal-ligand complexes .

Q. How can contradictory literature data on the solvent properties of this compound be resolved?

- Methodological Answer : Discrepancies in polarity or partition coefficients often arise from differences in solvent purity, temperature, or measurement techniques. Standardize experimental conditions (e.g., 25°C, anhydrous solvents) and validate results using multiple methods:

- Partition Coefficients : Shake-flask method with octanol-water systems.

- Polarity Index : Solvatochromic probes like Nile Red in UV-Vis spectroscopy.

Cross-reference findings with computational models (e.g., COSMO-RS) to resolve inconsistencies .

Q. What experimental strategies address conflicting ecotoxicity reports for this compound in aquatic systems?

- Methodological Answer : Conduct tiered testing:

- Acute Toxicity : OECD Test Guideline 202 (Daphnia magna immobilization assay) at 0.1–10 mg/L concentrations.

- Chronic Effects : Algal growth inhibition (OECD 201) over 72 hours.

- Metabolite Analysis : LC-MS/MS to identify degradation products (e.g., phenylphosphonic acid) that may contribute to toxicity. Address variability by replicating studies across independent labs and using certified reference materials .

Q. What role does this compound play in lithium-ion battery recycling systems?

- Methodological Answer : As a solvating agent, it selectively extracts cobalt and nickel from leachates. Optimize extraction efficiency by:

- pH Control : Maintain <2.0 to prevent metal hydroxide precipitation.

- Redox Modulation : Add ascorbic acid to reduce Co to Co for improved selectivity.

- Stripping Phase : Use 2 M HSO to recover metals from the organic phase. Monitor degradation via FTIR to ensure ligand stability over multiple cycles .

Data Contradiction Analysis

- Stability in Aqueous Media : Some studies report hydrolysis at pH >6, while others note stability up to pH 8. This discrepancy may stem from trace metal catalysts (e.g., Fe) accelerating degradation. Include chelating agents (e.g., EDTA) in stability tests to isolate pH effects .

- Ecological Impact : While regulatory data classify it as low-risk (LC50 >100 mg/L), field studies occasionally report bioaccumulation in benthic organisms. Use isotopic labeling (C-tracers) to distinguish direct uptake from trophic transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.